molecular formula C8H6N4 B1383139 5-Amino-6-cyano-7-azaindole CAS No. 1260382-65-7

5-Amino-6-cyano-7-azaindole

Cat. No. B1383139
M. Wt: 158.16 g/mol
InChI Key: KYSJLACIXHMNIX-UHFFFAOYSA-N
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Description

5-Amino-6-cyano-7-azaindole is a chemical compound with the molecular formula C8H6N4 . It is a derivative of azaindole, a class of compounds that have been recognized as privileged structures in biological process modulation, medicinal chemistry, and drug discovery programs . The azaindole framework has contributed to the generation of new therapeutic agents .


Synthesis Analysis

The synthesis of azaindoles, including 5-Amino-6-cyano-7-azaindole, has been an active area of research. Advances in metal-catalyzed chemistry have supported the successful development of novel and effective methods for functionalization of the azaindole template . For instance, N-substituted 1-benzyl-4-methyl-5-cyano-6-amino-7-azaindoles have been synthesized from the respective 1-benzyl-4-methyl-5-cyano-6-chloro (and 6-hydroxy)-7-azaindoles .


Molecular Structure Analysis

The molecular structure of 5-Amino-6-cyano-7-azaindole is characterized by a pyridine and a pyrrole ring fused by a C-C bond . This structure only differs from indole or purine systems by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .


Chemical Reactions Analysis

The azaindole chemical scaffold, including 5-Amino-6-cyano-7-azaindole, has been the subject of numerous investigations for the design and implementation of novel synthetic methods . The effect of the 5-cyano group on the oxidation-reduction processes accompanying nucleophilic replacement of chlorine in 6-chloro-7-azaindoles by primary and secondary amines has been considered .

Safety And Hazards

The safety data sheet for a similar compound, 7-Azaindole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

The azaindole framework, including 5-Amino-6-cyano-7-azaindole, continues to attract considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of azaindoles remains an active area of research . Future directions may include the development of novel and facile methodologies for azaindole derivatives of biological interest .

properties

IUPAC Name

5-amino-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-7-6(10)3-5-1-2-11-8(5)12-7/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSJLACIXHMNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228278
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-cyano-7-azaindole

CAS RN

1260382-65-7
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 5-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260382-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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